

# The Structure-Activity Relationship of Mcl-1 Inhibitor 18: A Technical Guide

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## Compound of Interest

Compound Name: Mcl-1 inhibitor 18

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Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor progression and resistance to conventional therapies.<sup>[1][2][3]</sup> Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent Mcl-1 inhibitor, compound 18, offering valuable insights for researchers in the field.

## Core Quantitative Data

The development of **Mcl-1 inhibitor 18** involved systematic structural modifications to optimize its binding affinity and cellular potency. The following table summarizes the key quantitative data for compound 18 and its analogs, highlighting the impact of these modifications.

Compound	R1	R2	Mcl-1 Ki (nM)	NCI-H929 GI50 (nM)
10	H	H	0.28	180
15	OMe	H	0.14	120
16	H	OMe	0.09	90
17	OMe	OMe	0.11	37
18	OMe	OMe	0.09	37
19	4,6-dimethylpyrimidine	H	0.12	45
20	2,4,6-trimethylpyrimidine	H	0.15	50

Data compiled from a study on the discovery of Mcl-1 inhibitors.[4][5] The binding affinity was determined using a TR-FRET assay, and the cell growth inhibition (GI50) was measured in the Mcl-1-dependent NCI-H929 multiple myeloma cell line.

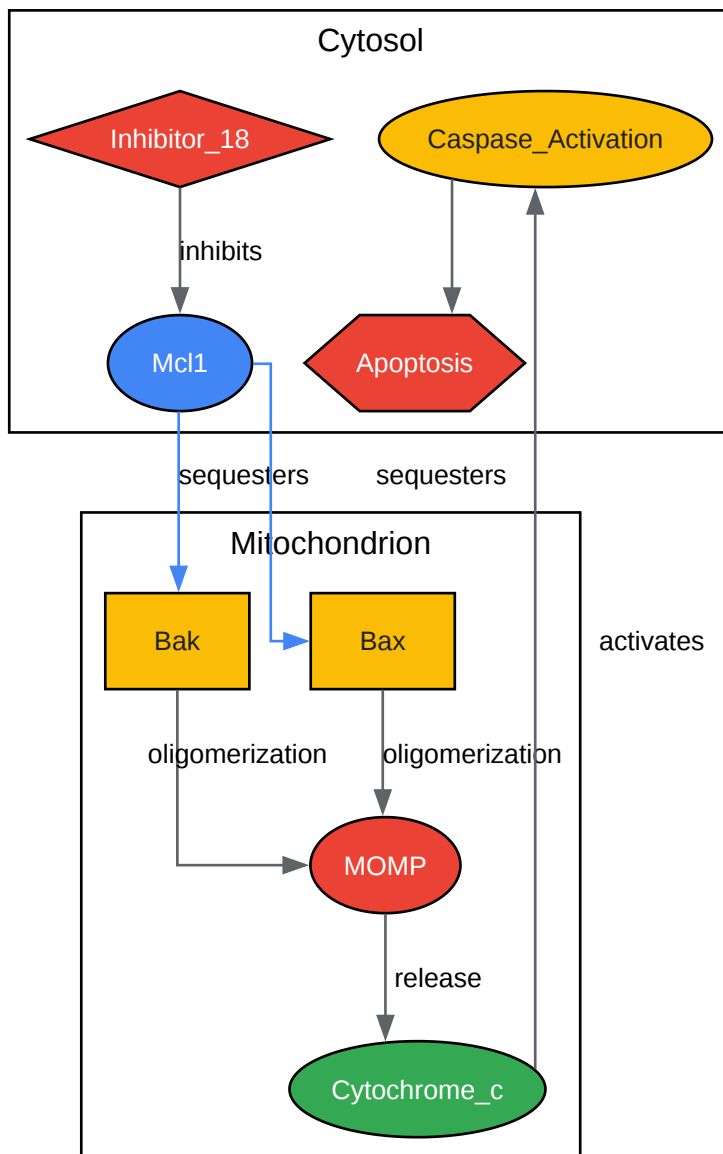
The data clearly demonstrates that the substitution pattern on the solvent-exposed region significantly influences the cellular activity. While maintaining a strong binding affinity to Mcl-1, the introduction of methoxy groups at the 4 and 5-positions, as seen in compound 18, resulted in a substantial improvement in cell growth inhibition, with a GI50 of 37 nM.[4] This suggests that these modifications may enhance cell permeability or other pharmacokinetic properties. Interestingly, replacing the dimethoxy-phenyl moiety with pyrimidine rings (compounds 19 and 20) maintained potent binding and cellular activity.[4]

## Key Signaling Pathway

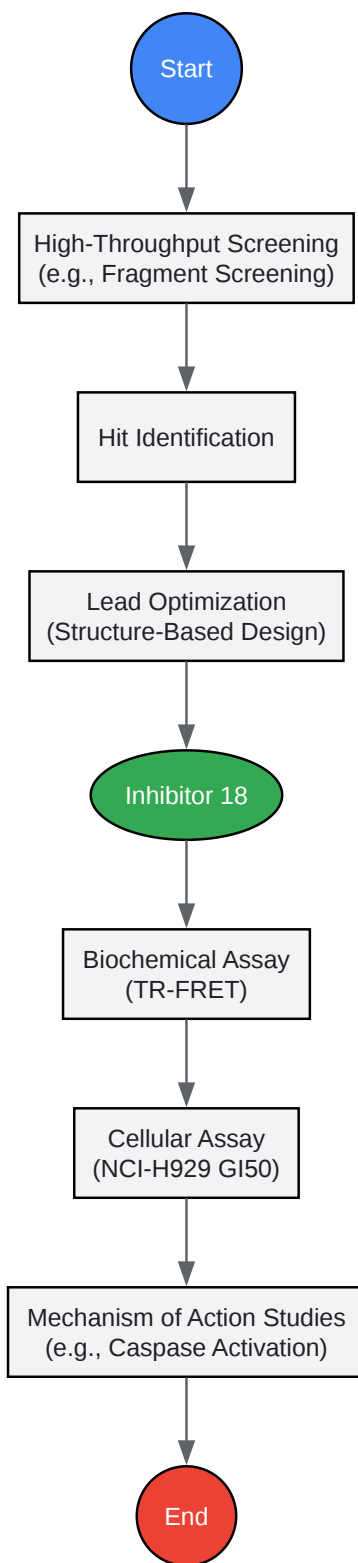
Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][6] Mcl-1 inhibitors, such as compound 18, competitively

bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade.[1]

## Mcl-1 Signaling Pathway in Apoptosis



## Workflow for Mcl-1 Inhibitor Characterization

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## References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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